L-Histidinol dihydrochloride
CAS No.: 1596-64-1
Cat. No.: VC21538760
Molecular Formula: C6H13Cl2N3O
Molecular Weight: 214.09 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1596-64-1 |
---|---|
Molecular Formula | C6H13Cl2N3O |
Molecular Weight | 214.09 g/mol |
IUPAC Name | (2S)-2-amino-3-(1H-imidazol-5-yl)propan-1-ol;dihydrochloride |
Standard InChI | InChI=1S/C6H11N3O.2ClH/c7-5(3-10)1-6-2-8-4-9-6;;/h2,4-5,10H,1,3,7H2,(H,8,9);2*1H/t5-;;/m0../s1 |
Standard InChI Key | FRCAFNBBXRWXQA-XRIGFGBMSA-N |
Isomeric SMILES | C1=C(NC=N1)C[C@@H](CO)N.Cl.Cl |
SMILES | C1=C(NC=N1)CC(CO)N.Cl.Cl |
Canonical SMILES | C1=C(NC=N1)CC(CO)N.Cl.Cl |
Chemical Properties and Structure
Physical and Chemical Characteristics
L-Histidinol dihydrochloride exists as a white to light beige crystalline powder at room temperature. The compound exhibits good water solubility (50 mg/ml), forming clear, colorless solutions suitable for experimental applications . Table 1 summarizes the key physical and chemical properties of L-Histidinol dihydrochloride.
Table 1: Physical and Chemical Properties of L-Histidinol Dihydrochloride
Elemental analysis of L-Histidinol dihydrochloride reveals composition values consistent with its theoretical formula: C, 33.66%; H, 6.12%; N, 19.63%; Cl, 33.43% (theoretical values: C, 33.77%; H, 6.28%; N, 19.55%; Cl, 33.51%) . This close alignment confirms the purity and identity of the compound.
Structural Information
L-Histidinol dihydrochloride is structurally characterized as (2S)-2-amino-3-(1H-imidazol-4-yl)propan-1-ol dihydrochloride . The compound features an imidazole ring connected to a propanol backbone with an amino group at the C-2 position. Its stereochemistry is defined by the S configuration at the C-2 carbon, distinguishing it from its enantiomeric counterpart. The dihydrochloride salt form enhances its stability and water solubility, making it more suitable for laboratory applications than the free base form.
Biochemical Functions and Mechanisms
Role in Histidine Biosynthesis
L-Histidinol serves as a crucial intermediate in the biosynthesis of histidine in bacteria, archaea, lower eukaryotes, and plants . The histidine biosynthetic pathway has been extensively studied in organisms such as Escherichia coli and Salmonella typhimurium, providing insights into fundamental regulatory processes in bacteria . In this pathway, L-histidinol is the penultimate intermediate, which is oxidized to L-histidine by the enzyme histidinol dehydrogenase.
The conversion of L-histidinol to L-histidine is catalyzed by histidinol dehydrogenase, which has been studied across various organisms including bacteria and plants. In research contexts, L-histidinol dihydrochloride has been used as a substrate for histidinol dehydrogenase from Salmonella typhimurium at concentrations of approximately 1.5 mM .
Production and Synthesis
Fermentative Production
L-Histidinol can be produced through microbial fermentation using histidine auxotrophs. Research has demonstrated that histidine auxotrophs derived from Brevibacterium flavum ATCC 14067 can produce substantial amounts of L-histidinol in culture media . The production of L-histidinol by these auxotrophs is significantly influenced by the histidine concentration in the medium, with 0.15 g/liter of L-histidine reported as optimal for maximum L-histidinol production .
Various factors affect the fermentative production of L-histidinol, including carbohydrate sources and organic acid supplements. Table 2 summarizes some key factors influencing L-histidinol production by Brevibacterium flavum auxotrophs.
Table 2: Factors Affecting Fermentative L-Histidinol Production
Under optimized conditions, L-histidinol production can reach concentrations of up to 9.2 g/liter (as dihydrochloride) . This fermentative approach represents a scalable method for producing L-histidinol for research and commercial applications.
Laboratory Synthesis and Preparation
For laboratory applications, L-histidinol dihydrochloride is typically prepared by dissolving the compound in water. The standard preparation involves creating a solution at a concentration of 50 mg/ml, which yields a clear, colorless solution suitable for experimental use . For specific applications such as cell culture experiments, appropriate dilutions can be made to achieve the desired final concentrations.
Applications in Research
Cell Culture and Mutant Selection
L-Histidinol dihydrochloride has found extensive application in cell culture experiments, particularly in mutant selection protocols. A procedure has been published for the use of histidinol in cell culture mutant selection . The compound has been utilized for making DT40 knockout cells, where cells are selected in media containing 1 mg/ml histidinol .
One of the most significant applications is in generating amino acid deprivation conditions in cell culture. L-Histidinol is used to mimic histidine deprivation, providing researchers with a model system to study cellular responses to amino acid limitation . This approach has been valuable in investigating stress response pathways, particularly those involving the General Control Nonderepressible 2 (GCN2) kinase, which is activated under amino acid deprivation conditions .
Cancer Research Applications
L-Histidinol dihydrochloride has demonstrated potential in cancer research, particularly in enhancing the efficacy of conventional chemotherapeutic agents. Studies have shown that L-histidinol can potentiate the cytotoxic effects of doxorubicin on cultured cancer cells . In experimental models, the combination of L-histidinol with doxorubicin led to significant enhancement of doxorubicin's cytotoxicity compared to doxorubicin alone .
Enzyme Studies
L-Histidinol dihydrochloride serves as an important substrate for studying various enzymes, particularly those involved in histidine metabolism. It has been used as a substrate for histidinol dehydrogenase from Salmonella typhimurium at concentrations of approximately 1.5 mM . Additionally, it has been employed in studies of histidinol phosphate phosphatase from the polymerase and histidinol phosphatase family of proteins .
These enzyme studies have contributed significantly to our understanding of the histidine biosynthetic pathway and the catalytic mechanisms of the enzymes involved. Furthermore, research utilizing L-histidinol as a substrate has provided insights into the structure-function relationships of these enzymes, enhancing our knowledge of fundamental biochemical processes.
For safety considerations, L-histidinol dihydrochloride carries certain hazard classifications, including skin irritation (Category 2), eye irritation (Category 2A), and specific target organ toxicity - single exposure (Category 3, respiratory tract irritation) . Appropriate personal protective equipment should be used when handling the compound, and safety guidelines should be followed according to institutional protocols.
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